Methyl 8-iodo-3-nitro-1-naphthoate is an organic compound that belongs to the class of naphthoates. It is characterized by a methyl ester group at the 1-position, an iodine atom at the 8-position, and a nitro group at the 3-position of the naphthalene ring. This compound is often utilized in various synthetic applications due to its unique structural properties.
Methyl 8-iodo-3-nitro-1-naphthoate is classified under organic compounds, specifically as a naphthoate derivative. Its classification is significant in the context of chemical synthesis and applications in organic chemistry.
The synthesis of methyl 8-iodo-3-nitro-1-naphthoate typically involves two main steps: iodination followed by nitration.
These reactions require careful control of conditions such as temperature and concentration to ensure high yields and purity of the final product. The iodination step typically occurs under reflux conditions, while nitration must be conducted at low temperatures to prevent overreaction.
The molecular formula of methyl 8-iodo-3-nitro-1-naphthoate is , with a molecular weight of approximately 357.10 g/mol. The structure can be represented using various chemical notation systems:
COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=C2IThese representations highlight the compound's functional groups and connectivity within the naphthalene framework.
Methyl 8-iodo-3-nitro-1-naphthoate can participate in various chemical reactions:
Common reagents for these reactions include sodium azide for substitution, palladium catalysts for reduction, and potassium permanganate for oxidation. Each reaction requires specific conditions to optimize yield and selectivity.
The mechanism of action for methyl 8-iodo-3-nitro-1-naphthoate involves several steps depending on the reaction type:
These processes are crucial for modifying the compound's reactivity and expanding its utility in synthetic chemistry.
Methyl 8-iodo-3-nitro-1-naphthoate exhibits specific physical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 357.10 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
| Storage Conditions | Keep in dark place at 2-8°C |
The compound is stable under normal conditions but requires precautions due to its hazardous nature as indicated by safety data sheets. It should be handled with care to avoid exposure .
Methyl 8-iodo-3-nitro-1-naphthoate is utilized in various scientific applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: